molecular formula C11H9FN2O B11900606 8-Amino-6-fluoro-5-methylquinoline-2-carbaldehyde CAS No. 1420794-44-0

8-Amino-6-fluoro-5-methylquinoline-2-carbaldehyde

Cat. No.: B11900606
CAS No.: 1420794-44-0
M. Wt: 204.20 g/mol
InChI Key: MPZVDTGUBWVKJS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Amino-6-fluoro-5-methylquinoline-2-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates followed by functional group modifications.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of green chemistry principles can be employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 8-Amino-6-fluoro-5-methylquinoline-2-carbaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and fluoro groups can participate in substitution reactions. .

Common Reagents and Conditions:

Major Products:

Properties

CAS No.

1420794-44-0

Molecular Formula

C11H9FN2O

Molecular Weight

204.20 g/mol

IUPAC Name

8-amino-6-fluoro-5-methylquinoline-2-carbaldehyde

InChI

InChI=1S/C11H9FN2O/c1-6-8-3-2-7(5-15)14-11(8)10(13)4-9(6)12/h2-5H,13H2,1H3

InChI Key

MPZVDTGUBWVKJS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C2=C1C=CC(=N2)C=O)N)F

Origin of Product

United States

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